8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
CAS No. |
214983-22-9 |
|---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
8-ethyl-2-methylsulfonyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-14-12(10-17-16(18-14)23(2,21)22)9-13(15(19)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
VZRSUDPBMFMEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrimidine and Aryl Aldehyde Intermediates
A common approach involves the cyclocondensation of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with aryl acetic acid derivatives or their esters to form the pyrido[2,3-d]pyrimidin-7(8H)-one core. For example, the synthesis of related compounds uses:
- Starting with 2-(4-bromo-2-chlorophenyl)acetic acid, which undergoes Fischer esterification to form the ethyl ester.
- Miyaura borylation to introduce boronic acid functionality.
- Suzuki cross-coupling with 2-bromo-6-methylpyridine to build the biaryl intermediate.
- Final cyclocondensation with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde to yield the fused heterocyclic core.
This method allows for the introduction of the 6-phenyl substituent via Suzuki coupling and the 2-(methylthio) group from the pyrimidine aldehyde.
Oxidation and Substitution to Introduce the Methylsulfonyl Group
The 2-(methylthio) substituent is typically converted to the 2-(methylsulfonyl) group by oxidation, often using reagents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions. This step is crucial to achieve the methylsulfonyl functionality in the final compound.
Alternative Synthesis via Pyrido[2,3-d]pyrimidine-7-imines
An alternative route involves:
- Condensation of phenylacetonitriles with pyrido[2,3-d]pyrimidine-7-imines.
- Sequential N-acetylation with acetic anhydride.
- Hydrolysis with concentrated hydrochloric acid to yield the pyrido[2,3-d]pyrimidin-7-ones.
However, this method has been reported as less efficient, with moderate yields (54-65%).
Summary of Yields and Reaction Conditions
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fischer esterification | Esterification | Acid + ethanol, acid catalyst | High | Preparation of ethyl ester intermediate |
| Miyaura borylation | Borylation | Pd catalyst, base | Moderate-High | For boronic acid intermediate |
| Suzuki cross-coupling | Cross-coupling | Pd catalyst, base, aryl bromide | Moderate-High | Introduces 6-phenyl substituent |
| Cyclocondensation | Ring closure | Aminopyrimidine aldehyde + aryl intermediate | Moderate | Forms pyrido[2,3-d]pyrimidin-7-one core |
| Oxidation of methylthio to sulfonyl | Oxidation | mCPBA or H2O2, acidic conditions | High | Converts 2-(methylthio) to 2-(methylsulfonyl) |
| Alkylation at position 8 | Nucleophilic substitution | Alkyl halide, base | Moderate | Introduces 8-ethyl substituent |
| N-acetylation and hydrolysis | Functional group conversion | Acetic anhydride, concentrated HCl | Moderate | Alternative step for imine to ketone conversion |
Research Discoveries and Optimization Insights
- The synthetic route published by Rudolph et al. and optimized by Tesch et al. allows flexible derivatization at positions 2 and 8, facilitating the preparation of diverse analogs including the target compound.
- Oxidation of the methylthio group to methylsulfonyl is a key step influencing biological activity and requires careful control of reaction conditions to avoid overoxidation or decomposition.
- Suzuki cross-coupling is a robust method to introduce the 6-phenyl substituent, with catalyst choice and reaction parameters significantly affecting yield and purity.
- The alternative condensation and hydrolysis method, while viable, is less efficient and generally supplanted by the cyclocondensation approach due to better overall yields and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at C2 (Methylsulfonyl Group)
The methylsulfonyl group at C2 serves as a leaving group , enabling displacement by nucleophiles:
-
Amine substitution : Treatment with primary/secondary amines (e.g., neopentylamine) in polar aprotic solvents (THF, DMF) using NaH as a base yields C2-aminated derivatives .
-
Selectivity : The electron-withdrawing pyrimidine ring activates the sulfonyl group for SNAr (nucleophilic aromatic substitution) .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-(methylsulfonyl) derivative + amine | NaH, THF, 0°C → r.t., 18 h | 2-Amino-substituted pyridopyrimidinone | 60–80% |
Functionalization at C6 (Phenyl Substituent)
The phenyl group at C6 undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) or cross-coupling reactions:
-
Suzuki-Miyaura coupling : Bromination at C6 followed by palladium-catalyzed coupling with aryl boronic acids introduces diverse aryl groups .
-
Challenges : Steric hindrance from the pyridopyrimidine core may limit reactivity at this position.
Modifications at N8 (Ethyl Group)
The N8 ethyl group can be alkylated or dealkylated under specific conditions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of strong bases (e.g., K₂CO₃) introduces bulkier substituents .
-
Dealkylation : Acidic hydrolysis (HCl/EtOH) removes the ethyl group, regenerating N8-H for further derivatization .
Oxidation and Reduction Reactions
-
C5-C6 bond saturation : Hydrogenation over Pd/C reduces the C5-C6 double bond to yield 5,6-dihydro derivatives, altering biological selectivity .
-
Oxidation of side chains : The ethyl group at N8 can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄) .
Stability and Metabolic Considerations
-
Metabolic liability : Methylsulfonyl groups are susceptible to enzymatic reduction in vivo. Introducing electron-withdrawing substituents at C5 improves metabolic stability .
-
pH-dependent reactivity : The scaffold remains stable under acidic conditions but may degrade in strongly basic environments .
Comparative Reactivity Table
Scientific Research Applications
Synthesis and Properties
The synthesis of related pyrido[2,3-d]pyrimidin-7-one compounds often involves multiple steps starting from commercially available pyrimidine derivatives . For instance, the synthesis of 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one begins with 8-ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate . Subsequent reactions include treatment with ammonium hydroxide or aqueous methylamine, reduction with lithium aluminum hydride (LAH), and oxidation using manganese dioxide (MnO2) .
The methyl sulfide group at position 2 of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be oxidized using 3-chloroperbenzoic acid (m-CPBA) to form sulfoxide/sulfone derivatives .
Potential Applications
- Receptor Tyrosine Kinase Inhibition: Research indicates that pyrido[2,3-d]pyrimidin-7-one derivatives may act as inhibitors of receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways involved in cell growth, differentiation, and survival. Inhibiting these kinases can have therapeutic effects in diseases characterized by abnormal cell growth .
- MST Inhibitors: Some pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are potential starting points for the development of selective MST inhibitors .
- Treatment of Abnormal Cell Growth: Certain compounds in this family have shown promise in treating abnormal cell growth and PI3-K-mediated diseases or conditions . Examples include 2-amino-8-(trans-4-hydroxycyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one and related compounds .
Data and Case Studies
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other biological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Amino (-NH₂) or substituted amino groups (e.g., in FRAX486) often improve solubility but may reduce metabolic stability compared to sulfonyl groups .
Position 6: Phenyl (-C₆H₅) in the target compound is less electron-deficient than 2,4-difluorophenoxy (Compound 1) or 2,6-dichlorophenyl (PD-173955), suggesting distinct hydrophobic interactions .
Position 8 :
- Ethyl (-CH₂CH₃) is a common substituent (shared with FRAX486) that balances lipophilicity and steric bulk, likely optimizing cell permeability .
Biological Activity
8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound's structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves several steps starting from commercially available precursors, followed by functionalization at specific positions to enhance biological activity. For instance, methods include Fischer esterification and nucleophilic substitutions that yield derivatives with improved potency against specific targets such as kinases and receptors .
Pyrido[2,3-d]pyrimidin-7(8H)-ones have been studied for their roles as inhibitors of various kinases and other enzymes involved in critical cellular processes. The biological activity is often influenced by the substitution patterns at key positions (C5, C6, and N8) on the pyrimidine ring:
- Kinase Inhibition : Many derivatives exhibit potent inhibition of kinases such as CDK2 and PAK1. The structure-activity relationship (SAR) indicates that modifications at the C5 and C6 positions can significantly alter selectivity and potency against specific kinase targets .
- Antitumor Activity : Compounds in this class have demonstrated efficacy in inhibiting tumor growth through various mechanisms including the disruption of signal transduction pathways involved in cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | PAK1 Inhibition | 0.045 | Kinase |
| Derivative A | CDK2 Inhibition | 0.016 | Kinase |
| Derivative B | Antitumor Activity | 0.050 | Tumor Cell Lines |
Note: IC50 values indicate the concentration required to inhibit 50% of target activity.
Case Studies
- Inhibition of PAK1 : A recent study demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one effectively inhibit PAK1 with nanomolar IC50 values. This inhibition led to reduced cell migration in cancer models, suggesting potential applications in metastasis prevention .
- Antitumor Efficacy : Another study evaluated the antitumor effects of various derivatives on breast cancer cell lines. Results indicated significant growth inhibition with some compounds achieving over 70% reduction in cell viability at low concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one with high purity?
- Methodology : Use a multi-step synthesis starting with functionalized pyrido[2,3-d]pyrimidin-7(8H)-one precursors. For example, introduce the ethyl group via alkylation at the 8-position using ethyl bromide under basic conditions (e.g., KF/Al₂O₃ mediation) . The methylsulfonyl group can be installed via nucleophilic substitution with methanesulfonyl chloride in the presence of a base like triethylamine. Purification via flash chromatography (DCM/MeOH gradient) yields ≥95% purity, as validated by HPLC and LCMS .
Q. How can structural confirmation be achieved for this compound?
- Methodology : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl protons at δ ~1.6–1.8 ppm and methylsulfonyl singlet at δ ~3.4 ppm) . High-resolution mass spectrometry (HRMS) with MALDI or ESI+ modes ensures accurate mass matching (e.g., calculated vs. observed [M+H]⁺) . X-ray crystallography (if single crystals are obtainable) provides definitive proof of stereochemistry, as demonstrated in related pyrido[2,3-d]pyrimidinone derivatives .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology : Use HPLC with UV detection (280/310 nm) to monitor purity. For stability studies, conduct accelerated degradation tests under acidic/basic/oxidative conditions and analyze degradation products via LCMS. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically evaluated?
- Methodology : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with variations in the ethyl, phenyl, or methylsulfonyl groups. For example, replace the phenyl ring with halogenated aryl groups (e.g., 2,6-difluorophenyl) to assess steric/electronic impacts on kinase inhibition . Test compounds in in vitro kinase assays (e.g., SIK2/SIK3 inhibition) and correlate activity with substituent properties using computational tools like molecular docking .
Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, buffer pH) to minimize variability. Compare IC₅₀ values across studies and analyze structural differences (e.g., substituent positions in pyrido[2,3-d]pyrimidinones). For example, conflicting SIK2 inhibition data may arise from differences in the 6-position aryl group (e.g., 2-chlorophenyl vs. 2,5-difluorophenyl) . Use orthogonal assays (e.g., cellular thermal shift assays) to validate target engagement.
Q. How can the compound’s selectivity for kinase isoforms be optimized?
- Methodology : Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target interactions. Modify the methylsulfonyl group to a sulfonamide or carbamate to reduce promiscuity. Introduce steric bulk at the 8-ethyl position (e.g., cyclopentyl instead of ethyl) to enhance selectivity, as seen in related kinase inhibitors .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodology : Conduct ADME studies in rodent models to assess oral bioavailability, plasma half-life, and tissue distribution. Monitor metabolite formation via LCMS/MS, focusing on sulfone oxidation or phenyl ring hydroxylation. Compare results with structurally similar compounds (e.g., PD-173952 derivatives) to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
